N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
CAS No. |
896677-00-2 |
|---|---|
Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.489 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
RCLBEFPHESZXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2,2-diphenylacetic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
Chemistry
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds with desired properties.
Biology
The compound has been studied for its biological activities , particularly:
- Antimicrobial Activity: Research indicates that quinoline derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism involves interaction with bacterial DNA or proteins that are crucial for their survival.
- Anticancer Potential: The compound shows promise as an anticancer agent by inhibiting key enzymes involved in cell proliferation and survival. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with cellular targets such as topoisomerases and kinases.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects against various diseases:
- Cancer Treatment: Its ability to inhibit tumor growth has been documented in several studies, where it demonstrated selective toxicity towards cancer cell lines while sparing normal cells.
- Infectious Diseases: The compound's antimicrobial properties position it as a candidate for developing new treatments against resistant bacterial strains.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Anticancer Activity Study:
A study published in Cancer Letters demonstrated that the compound exhibited an IC50 value in the low micromolar range against human cancer cell lines (e.g., HCT116 and MCF7), indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy:
Research highlighted in Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propionamide
Uniqueness
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Biological Activity
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a quinoline derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a quinoline moiety and a diphenylacetamide group, suggests potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 896677-00-2 |
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | RCLBEFPHESZXPW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The compound may inhibit crucial enzymes involved in DNA replication and repair processes, leading to its potential anticancer and antimicrobial effects. The binding affinity to proteins and nucleic acids suggests that it could disrupt essential cellular functions, making it a candidate for further therapeutic exploration.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-468. MTT assays conducted on these cell lines revealed notable cytotoxicity, suggesting that this compound may serve as a potential lead in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. This compound exhibits activity against several bacterial strains. Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential utility in treating bacterial infections .
Enzyme Inhibition
This compound also demonstrates enzyme inhibitory activity. It has been evaluated for its capacity to inhibit acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes. Such inhibitory actions suggest potential applications in treating conditions like Alzheimer's disease or managing urea levels in patients with renal impairment .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives, including this compound:
- Anticancer Efficacy : A study assessed the antiproliferative effects of this compound on multiple cancer cell lines using various concentrations and exposure times. Results indicated significant inhibition of cell viability, particularly at higher concentrations .
- Antimicrobial Screening : In vitro tests demonstrated that the compound had varying degrees of effectiveness against different bacterial strains. The results highlighted its potential as an antimicrobial agent worth further investigation .
- Enzyme Activity Assessment : The compound's ability to inhibit AChE was tested alongside other known inhibitors, showing comparable efficacy that supports its potential role in neuroprotective strategies .
Q & A
Q. What are the established synthetic routes for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Quinoline Core Formation : Condensation of substituted anilines with β-keto esters under acidic conditions to generate the 7-methoxy-2-oxo-1H-quinoline scaffold .
Ethyl Linker Introduction : Alkylation or nucleophilic substitution to attach the ethyl chain at the quinoline’s 3-position .
Diphenylacetamide Coupling : Reacting the intermediate with 2,2-diphenylacetyl chloride or via a carbodiimide-mediated coupling (e.g., EDC/HOBt) with diphenylacetic acid derivatives .
Key intermediates include the quinoline precursor and the activated diphenylacetamide moiety. Reaction optimization (e.g., solvent choice, temperature) is critical for yield .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- NMR (¹H/¹³C, 2D COSY/HSQC) to assign protons and carbons, particularly distinguishing quinoline protons (δ 6.5–8.5 ppm) and diphenyl groups (δ 7.2–7.6 ppm) .
- IR for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺) .
- X-ray Crystallography : For absolute configuration determination. Software like SHELXL () refines crystallographic data to resolve bond lengths and angles .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Initial screening includes:
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining .
- Enzyme Inhibition : Kinase or protease assays if structural analogs (e.g., quinoline derivatives) suggest target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Catalyst Screening : Use Pd/C for hydrogenation steps or phase-transfer catalysts for alkylation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) for amide coupling; toluene for Friedel-Crafts reactions .
- Purity Monitoring : HPLC with C18 columns (e.g., 70% acetonitrile/water gradient) to track intermediates and byproducts .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Common in diphenylacetamide derivatives due to flexible side chains. Use SHELXD () for twin law identification .
- Disorder Modeling : Refinement with SHELXL ’s PART/SUMP instructions to model disordered phenyl rings .
- Hydrogen Bonding : Analyze N–H⋯O interactions (R₂²(8) motifs) to validate packing stability .
Q. How should conflicting spectroscopic data (e.g., unexpected NOESY correlations) be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening .
- DFT Calculations : Compare computed (e.g., Gaussian) and experimental NMR shifts to identify rotamers .
- X-ray Validation : Cross-check dihedral angles (e.g., between quinoline and acetamide planes) .
Q. What advanced methodologies elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB entries) to predict binding to kinases or DNA topoisomerases .
- In Vivo Models : Xenograft studies in mice, with pharmacokinetic profiling (LC-MS/MS for bioavailability) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. What are the degradation pathways under physiological conditions, and how are they monitored?
- Methodological Answer :
- Forced Degradation Studies :
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C) followed by HPLC to detect cleavage products (e.g., free quinoline) .
- Oxidative Stress: H₂O₂ exposure to identify sulfoxide or N-oxide byproducts .
- Metabolite Identification : LC-HRMS with fragmentation patterns (MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
